4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide
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Overview
Description
4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide is a chemical compound with the molecular formula C13H18BrNO3S and a molecular weight of 348.25592 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopentyl group, an ethoxy group, and a benzenesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-ethoxybenzenesulfonyl chloride and cyclopentylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to facilitate the nucleophilic substitution reaction.
Reaction Process: The 4-bromo-3-ethoxybenzenesulfonyl chloride is reacted with cyclopentylamine to form the desired product, this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Scientific Research Applications
4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-N-cyclopentylbenzenesulfonamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.
4-bromo-N-cyclopentyl-3-methoxybenzenesulfonamide: Contains a methoxy group instead of an ethoxy group, which may influence its chemical properties and interactions.
4-chloro-N-cyclopentyl-3-ethoxybenzenesulfonamide: Substitutes the bromine atom with chlorine, potentially altering its reactivity and biological effects.
Properties
Molecular Formula |
C13H18BrNO3S |
---|---|
Molecular Weight |
348.26 g/mol |
IUPAC Name |
4-bromo-N-cyclopentyl-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H18BrNO3S/c1-2-18-13-9-11(7-8-12(13)14)19(16,17)15-10-5-3-4-6-10/h7-10,15H,2-6H2,1H3 |
InChI Key |
IVLQZGQEGHTABS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CCCC2)Br |
Origin of Product |
United States |
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